1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride
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Overview
Description
1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C4H8ClN3O. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms.
Mechanism of Action
Target of Action
1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride is a derivative of the 1,2,4-triazole class of compounds . The primary targets of these compounds are often enzymes involved in critical cellular processes. For instance, some 1,2,4-triazole derivatives have been found to interact with the aromatase enzyme, a key player in the biosynthesis of estrogens .
Mode of Action
The compound interacts with its target through the formation of hydrogen bonds . This interaction can lead to the inhibition of the target enzyme’s activity, thereby disrupting the normal functioning of the cell .
Biochemical Pathways
The inhibition of the target enzyme can affect various biochemical pathways. For instance, if the target is the aromatase enzyme, the compound’s action could disrupt the biosynthesis of estrogens, leading to downstream effects on hormone-dependent processes .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways they are involved in. For instance, if the compound targets the aromatase enzyme, its inhibition could lead to a decrease in estrogen production, which could have various effects depending on the context, such as potential anticancer activity against estrogen-dependent cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride typically involves the reaction of 1,2,4-triazole with ethylene oxide in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of microwave irradiation to accelerate the reaction, resulting in shorter reaction times and higher yields compared to traditional thermal methods .
Chemical Reactions Analysis
Types of Reactions
1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives
Scientific Research Applications
1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antimicrobial agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
1-(4H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride: Similar structure but with an amine group instead of a hydroxyl group.
(4H-1,2,4-triazol-3-yl)acetonitrile: Contains a nitrile group instead of a hydroxyl group.
4-amino-5-mercapto-4H-1,2,4-triazol-3-yl derivatives: Contain additional functional groups such as amino and mercapto groups .
Uniqueness
1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride is unique due to its specific combination of the triazole ring and the hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(1H-1,2,4-triazol-5-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O.ClH/c1-3(8)4-5-2-6-7-4;/h2-3,8H,1H3,(H,5,6,7);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLCHAKTKBLJGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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